![molecular formula C13H17N5O4S B13379967 tert-butyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13379967.png)
tert-butyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Tert-butyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are used in similar applications.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another compound with a tert-butyl group and amino functionality.
Uniqueness
Tert-butyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17N5O4S |
---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
tert-butyl 5-amino-1-(4-sulfamoylphenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C13H17N5O4S/c1-13(2,3)22-12(19)10-11(14)18(17-16-10)8-4-6-9(7-5-8)23(15,20)21/h4-7H,14H2,1-3H3,(H2,15,20,21) |
InChI Key |
KUHGAQNAGVHGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.